AVN-944 was identified through high-throughput screening methods aimed at discovering inhibitors of RNA synthesis in arenaviruses. It is classified as an antiviral agent and an enzyme inhibitor, specifically targeting inosine monophosphate dehydrogenase 1 and 2 (IMPDH1 and IMPDH2), which play significant roles in nucleotide metabolism . The compound is under investigation for its therapeutic potential in treating viral infections and possibly cancer due to its effects on cellular metabolism and apoptosis .
The synthesis of AVN-944 involves several key steps, starting from simpler organic precursors. The process typically includes:
The detailed retrosynthetic analysis suggests that the compound can be synthesized efficiently through a one-step process focusing on the formation of the carbamate structure .
AVN-944 possesses a complex molecular structure characterized by multiple functional groups, including a carbamate moiety, aromatic rings, and a cyanobutane side chain. The structural representation can be summarized as follows:
The three-dimensional conformation of AVN-944 plays a critical role in its interaction with target enzymes .
AVN-944 undergoes various chemical reactions that include:
These reactions are influenced by the presence of specific reagents such as oxidizing agents or nucleophiles under controlled conditions . The ability to modulate these reactions contributes to its utility in medicinal chemistry.
AVN-944 exerts its pharmacological effects primarily through the inhibition of IMPDH enzymes. This inhibition disrupts the de novo synthesis pathway of guanine nucleotides, leading to:
The mechanism highlights its dual potential as an antiviral agent and an anticancer therapeutic .
AVN-944 exhibits several notable physical and chemical properties:
Quantitative analyses such as HPLC-MS confirm its purity and identity .
AVN-944 has promising applications in several scientific domains:
Inosine-5′-monophosphate dehydrogenase (IMPDH) catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)—the first committed and rate-limiting step in de novo guanine nucleotide biosynthesis [1] [5]. This reaction positions IMPDH as the primary gateway for intracellular GTP production, a nucleotide essential for:
Rapidly proliferating cells, including malignant and activated immune cells, exhibit heightened dependence on de novo GTP synthesis due to insufficient salvage pathways. Consequently, IMPDH upregulation correlates directly with proliferation rates. Pharmacological inhibition depletes GTP pools (50–80% reduction), triggering cell-cycle arrest and apoptosis in GTP-dependent tissues [3] [10].
Table 1: GTP-Dependent Cellular Processes Modulated by IMPDH
| Process | GTP Function | Consequence of Depletion | 
|---|---|---|
| mRNA capping | 5’-Guanosine cap structure formation | Impaired protein translation | 
| G-protein signaling | GTP binding activates effector proteins | Disrupted growth factor responses | 
| Microtubule dynamics | GTP required for tubulin polymerization | Mitotic spindle defects | 
| Purine biosynthesis | Feedback regulator of PRPP amidotransferase | Reduced adenine/guanine nucleotide pools | 
Humans express two IMPDH isoforms encoded by distinct genes:
Table 2: Functional Differences Between IMPDH Isoforms
| Property | IMPDH1 | IMPDH2 | 
|---|---|---|
| Expression Pattern | Constitutive; high in retina, spleen | Inducible; upregulated in proliferating cells | 
| Cancer Association | Limited oncogenic role | Overexpressed in TNBC, AML, CRC; linked to chemo-resistance | 
| Regulatory Mechanism | Retinal variants reduce GTP sensitivity | Filamentation evades GTP inhibition | 
| Disease Link | Retinitis pigmentosa (RP10 mutations) | Neurodevelopmental disorders | 
Viruses exploit host IMPDH for replication: Foot-and-mouth disease virus (FMDV), poxviruses, and SARS-CoV-2 require GTP for genome synthesis and capsid assembly. IMPDH2 inhibition suppresses viral yield, reversibly rescued by guanosine supplementation [4] [5].
The metabolic vulnerability of proliferating cells to GTP depletion underpins IMPDH’s therapeutic appeal:
Table 3: Therapeutic Effects of IMPDH Inhibition in Experimental Models
| Disease Context | IMPDH Inhibitor | Key Outcomes | Reference | 
|---|---|---|---|
| Prostate cancer | AVN-944 | G1/S arrest; ↑Bax/Noxa; ↓survivin | [10] | 
| TNBC (doxorubicin-resistant) | Genetic IMPDH2 depletion | GTP ↓50%; restored chemo-sensitivity | [8] | 
| FMDV infection | AVN-944 | Replication blocked; rescued by guanosine | [4] | 
| Small cell lung cancer | Mycophenolic acid | Synergy with gemcitabine | [3] | 
Furthermore, IMPDH’s "moonlighting" functions—transcriptional regulation, nucleic acid binding, and ribosome association—expand its druggability beyond catalysis [5] [9]. The Bateman domain, though dispensable for catalysis, regulates adenine nucleotide synthesis and may offer allosteric targeting sites [7] [9]. Retinopathy-associated mutations cluster here, validating its biological significance [5] [9].
Concluding Remarks
AVN-944 exemplifies the therapeutic potential of precision IMPDH inhibition. By targeting IMPDH2-dominated GTP biosynthesis, it exploits metabolic dependencies in cancers and viruses while sparing quiescent tissues. Future work should address isoform-specific filament disruption and Bateman domain modulation to enhance therapeutic efficacy.
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7